Di-4-ASP-PS [Di4-ASP-PS]
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Overview
Description
Di-4-ASP-PS, also known as 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide, is a styryl dye commonly used in biological and chemical research. This compound is known for its fluorescent properties, making it valuable in various imaging and labeling applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-4-ASP-PS typically involves the reaction of 4-(dimethylamino)benzaldehyde with N-methylpyridinium iodide. The reaction proceeds through a condensation process, forming the styryl dye. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of Di-4-ASP-PS follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Di-4-ASP-PS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the dye’s structure, affecting its fluorescent properties.
Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Di-4-ASP-PS is widely used in scientific research due to its fluorescent properties. Some key applications include:
Cell Imaging: The compound is used for live-cell imaging, particularly for staining mitochondria and other cellular structures.
Neuronal Tracing: It serves as a neuronal tracer, helping researchers study neural pathways and connections.
Membrane Potential Probes: Di-4-ASP-PS is used as a probe to measure changes in membrane potential in various cell types.
Biochemical Assays: The dye is employed in assays to detect and quantify specific biomolecules.
Mechanism of Action
Di-4-ASP-PS exerts its effects through its interaction with cellular membranes. The compound integrates into the lipid bilayer, where it exhibits fluorescence. The fluorescence intensity and wavelength can change based on the local environment, allowing researchers to monitor various cellular processes. The primary molecular targets are the lipid components of cell membranes, and the pathways involved include membrane potential changes and lipid-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Di-4-ANEPPS: Another styryl dye used for membrane potential measurements.
Di-8-ANEPPS: Similar to Di-4-ANEPPS but with longer alkyl chains, providing different membrane interactions.
DiI: A carbocyanine dye used for neuronal tracing and cell labeling.
Uniqueness
Di-4-ASP-PS is unique due to its specific fluorescent properties, which make it highly suitable for live-cell imaging and membrane potential studies. Its ability to integrate into cellular membranes and provide real-time fluorescence changes sets it apart from other dyes .
Properties
CAS No. |
78618-01-6 |
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Molecular Formula |
C24H34N2O3S |
Molecular Weight |
430.6 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.